Fmoc-Val-(Dmb)Gly-OH
Overview
Description
Fmoc-Val-(Dmb)Gly-OH, also known as N-α-Fmoc-L-valyl-N-α-(2,4-dimethoxybenzyl)-glycine, is a compound used primarily in solid-phase peptide synthesis. It is a derivative of glycine and valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dimethoxybenzyl (Dmb) group. This compound is particularly useful in the synthesis of peptides that are prone to aggregation, as the Dmb group disrupts normal peptide backbone hydrogen bonding .
Mechanism of Action
Target of Action
Fmoc-Val-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are peptide sequences containing Glycine (Gly) .
Mode of Action
This compound interacts with its targets by being incorporated into the peptide sequence during the synthesis process . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .
Biochemical Pathways
The compound plays a crucial role in the Fmoc solid-phase peptide synthesis (SPPS) pathway . It enhances the synthetic efficiency of glycine-containing peptides . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Pharmacokinetics
Its bioavailability is determined by the efficiency of its incorporation into the peptide sequence during synthesis .
Result of Action
The introduction of this compound into the peptide sequence results in the formation of a dipeptide that offers the same benefits as pseudoproline dipeptides . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. The compound is stable at a storage temperature of 2-8°C . The solubility of the compound in DMF also influences its efficacy in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-(Dmb)Gly-OH typically involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Dmb group is added to the glycine residue to prevent aggregation during peptide synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in powder form and stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-(Dmb)Gly-OH undergoes several types of reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling: The glycine secondary amine can be acylated with Fmoc-amino acids using reagents like PyBrOP or HATU.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: PyBOP/DIPEA or DIPCDI/HOBt for initial coupling; PyBrOP or HATU for subsequent acylation.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, free from aggregation issues due to the presence of the Dmb group .
Scientific Research Applications
Fmoc-Val-(Dmb)Gly-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A simpler derivative without the Dmb group, often used in less complex peptide syntheses.
Fmoc-(FmocHmb)Gly-OH: Another derivative that prevents aggregation but uses a different protecting group
Uniqueness
Fmoc-Val-(Dmb)Gly-OH is unique due to its combination of the Fmoc and Dmb groups, which together provide enhanced stability and prevent aggregation during peptide synthesis. This makes it particularly valuable for synthesizing long or difficult peptides .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-19(2)29(30(36)33(17-28(34)35)16-20-13-14-21(38-3)15-27(20)39-4)32-31(37)40-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,19,26,29H,16-18H2,1-4H3,(H,32,37)(H,34,35)/t29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCXFNUCKCAAZ-LJAQVGFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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